2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 387882-95-3
VCID: VC4947653
InChI: InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2
SMILES: C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Molecular Formula: C14H11FN2O4
Molecular Weight: 290.25

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 387882-95-3

Cat. No.: VC4947653

Molecular Formula: C14H11FN2O4

Molecular Weight: 290.25

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione - 387882-95-3

Specification

CAS No. 387882-95-3
Molecular Formula C14H11FN2O4
Molecular Weight 290.25
IUPAC Name 2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Standard InChI InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2
Standard InChI Key IBYNIGIJFVEIBT-UHFFFAOYSA-N
SMILES C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F

Introduction

Key Structural Features

  • Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring enhances lipophilicity and metabolic stability.

  • Nitro Group: The nitro group at the 5-position contributes to electronic modulation, affecting reactivity and biological activity.

  • Isoindole-Dione Core: This moiety is known for its role in various synthetic intermediates and bioactive molecules.

Synthesis

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Nucleophilic Substitution:

    • A fluorinated precursor (e.g., 2-fluoroaniline) reacts with nitrobenzene derivatives to introduce the fluoro-nitrophenyl group.

  • Cyclization:

    • The isoindole-dione core is formed through a condensation reaction using phthalic anhydride or related compounds.

  • Purification:

    • Chromatographic techniques (e.g., HPLC) are used to isolate the compound with high purity.

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) and carbon (13^13C) NMR spectra confirm the chemical shifts corresponding to aromatic and aliphatic regions.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=290m/z = 290, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for nitro (NO2-NO_2) stretching (~1520 cm1^{-1}) and carbonyl (C=OC=O) groups (~1700 cm1^{-1}).

Crystallographic Data

If crystallized, X-ray diffraction can provide precise bond lengths and angles, confirming the molecular geometry.

Pharmaceutical Applications

  • Anticancer Properties:

    • Fluorinated aromatic compounds often exhibit cytotoxic activity against tumor cells due to their ability to interact with DNA or enzymes.

  • Anti-inflammatory Activity:

    • Isoindole-diones have been explored as scaffolds for anti-inflammatory drugs.

Material Science

  • Optoelectronics:

    • The fluorine atom enhances electron mobility, making this compound suitable for organic semiconductors.

  • Catalysis:

    • Nitro-functionalized aromatics can act as ligands or intermediates in catalytic cycles.

Comparative Analysis with Related Compounds

Property2-(2-Fluoro-5-nitrophenyl)-...Similar Isoindole-Diones
Fluorine SubstitutionYesVariable
Nitro GroupYesOptional
Biological ActivityPotential anticancer/anti-inflammatoryVariable
StabilityHigh (due to rigid core)Moderate to High

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